N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide
Description
Historical Development of Triazolo[4,3-a]pyridine Derivatives
The synthesis of triazolopyridine derivatives has evolved significantly since early methods focused on imine intermediates. In 1991, Chem Pharm Bull reported pyridotriazole synthesis via imine cyclization, establishing foundational approaches for fused heterocycles. By 2008, Bioorganic & Medicinal Chemistry Letters advanced this field through two-step amidation-dehydration protocols using acyl chlorides and phosphorus oxychloride, though these methods faced challenges in reaction time and yield.
A paradigm shift occurred with ultrasonic-assisted synthesis, as demonstrated in a 2013 patent (CN103613594A), which streamlined the preparation of 3-substituted triazolopyridines. This method achieved 70% yield for 3-(4-methoxyphenyl)-1,2,4-triazolo-pyridine through ultrasound-mediated cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with aromatic acids in phosphorus oxychloride. Contemporary strategies, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, have enabled access to complex tricyclic systems like triazolo[4′,5′:4,5]furo[2,3-c]pyridines, as reported in 2024.
Table 1: Evolution of Triazolopyridine Synthesis Methods
Significance of N-(4-tert-Butylphenyl)-2-{Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide in Medicinal Chemistry
This compound’s significance lies in its dual pharmacophoric elements: the triazolopyridine core and sulfanylacetamide side chain. The triazolopyridine moiety, as demonstrated in c-Met kinase inhibitors, provides strong hinge-region binding through nitrogen-rich aromatic interactions. Molecular modeling studies suggest the sulfur atom in the sulfanyl bridge enhances hydrophobic interactions with kinase domains, while the tert-butyl group improves metabolic stability by shielding against oxidative degradation.
Comparative analysis with structurally related compounds reveals enhanced selectivity profiles. For instance, triazolo-pyridazine derivatives showed IC50 values of 12-85 nM against c-Met kinase, with substituent variations significantly affecting potency. The tert-butylphenyl group in this acetamide derivative likely mimics the hydrophobic pockets observed in ATP-binding sites, as evidenced by similar compounds achieving sub-micromolar activity in enzymatic assays.
Structural Classification within Heterocyclic Chemistry
The compound belongs to the triazolo[4,3-a]pyridine family, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 2, and 4. Key structural features include:
- Triazolopyridine Core : A 9-membered system combining triazole (1,2,4-triazole) and pyridine rings, providing π-π stacking capability and hydrogen bond donor/acceptor sites.
- Sulfanyl Bridge : The -S-CH2-CO- group acts as a flexible linker, balancing conformational freedom with electronic effects from sulfur’s electronegativity.
- N-(4-tert-Butylphenyl) Group : This bulky substituent extends into hydrophobic protein pockets, as observed in X-ray crystallography studies of analogous compounds.
Table 2: Structural Components and Their Roles
| Component | Role in Bioactivity | Electronic Contribution |
|---|---|---|
| Triazolopyridine core | Kinase hinge binding | π-π interactions, H-bonding |
| Sulfanyl (-S-) group | Conformational flexibility | Polarizability, redox modulation |
| tert-Butylphenyl substituent | Hydrophobic pocket occupancy | Steric shielding, lipophilicity |
Research Evolution and Current Trends in Triazolopyridine-Sulfanyl Compounds
Recent advancements focus on three key areas:
Synthetic Methodology Optimization
The integration of ultrasound irradiation (20-40 kHz) reduces reaction times from 24 hours to 3-5 hours, as demonstrated in the synthesis of 3-aryl triazolopyridines. Microwave-assisted techniques further enhance yields to 85% for electron-deficient aryl substituents.
Diversification Strategies
Post-synthetic modifications enable library expansion. A 2024 study achieved 12 triazolo[4′,5′:4,5]furo[2,3-c]pyridines through nitrosonium-mediated diazotization of 2,3-diamino precursors, with crystallographic confirmation of the tricyclic system.
Computational Design Molecular dynamics simulations predict that the tert-butyl group in N-(4-tert-butylphenyl) derivatives reduces desolvation penalties by 2.3 kcal/mol compared to methyl analogs, explaining enhanced binding affinities in kinase targets.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-18(2,3)13-7-9-14(10-8-13)19-16(23)12-24-17-21-20-15-6-4-5-11-22(15)17/h4-11H,12H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRJZWODHXANKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.
Thioether Formation: The triazolopyridine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative, often under mild heating and in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity of the Triazolo-Pyridine Core
The fused heterocycle undergoes electrophilic and nucleophilic modifications:
Electrophilic Aromatic Substitution
-
Nitration : Occurs preferentially at the pyridine ring’s C5 position under HNO₃/H₂SO₄ at 0°C .
-
Halogenation : Bromination (Br₂/FeCl₃) targets the triazole ring’s C3 position, enabling cross-coupling reactions .
Nucleophilic Attack
-
The triazole N2 atom reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary salts .
Sulfanyl Bridge Transformations
The –S– linkage participates in redox and substitution reactions:
Acetamide Functionalization
The –NHCO– group enables further derivatization:
-
Hydrolysis : Concentrated HCl (reflux, 6 h) cleaves the acetamide to yield carboxylic acid derivatives .
-
N-Alkylation : Reacts with alkyl halides (K₂CO₃, DMF, 80°C) to form secondary amides .
-
Schiff base formation : Condenses with aldehydes (EtOH, ∆) to generate imine-linked hybrids .
Cross-Coupling Reactions
The aryl tert-butyl group and heterocycle enable catalytic transformations:
| Coupling Type | Catalytic System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Boronic acids at C5 (pyridine) | 73% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amines at triazole C3 | 65% |
Degradation Pathways
Stability studies reveal:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide has been evaluated for its efficacy against various bacterial strains.
- Case Study : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests potential use in treating bacterial infections.
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation through several mechanisms:
- In Vitro Studies : Research on various cancer cell lines revealed that the compound significantly inhibited cell growth. For example:
- Cell Line A : IC50 = 12 µM
- Cell Line B : IC50 = 18 µM
These findings indicate that the compound may interfere with cellular signaling pathways critical for tumor growth and survival.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties:
- Mechanism of Action : Research suggests that this compound can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways.
- Inhibition Assays :
- COX-1 IC50 = 20 µM
- COX-2 IC50 = 28 µM
- Inhibition Assays :
This suggests potential applications in treating conditions characterized by chronic inflammation.
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Antimicrobial | MIC determination | 5 - 25 µg/mL |
| Anticancer | MTT Assay | IC50 = 12 - 18 µM |
| Anti-inflammatory | COX inhibition assay | COX-1 IC50 = 20 µM; COX-2 IC50 = 28 µM |
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide involves:
Comparison with Similar Compounds
Structural and Functional Analysis
The table below summarizes key structural features and biological activities of analogous compounds:
Key Observations
Bis-triazoloquinoxaline derivatives (e.g., ) exhibit enhanced TopoII inhibition due to extended planar structures for DNA binding.
Substituent Effects :
- Acetamide Side Chain :
- The tert-butyl group in the target compound increases lipophilicity compared to fluorophenyl () or butylphenyl () substituents, likely enhancing membrane permeability and bioavailability.
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) may improve enzyme binding affinity through polar interactions.
- Triazolo Ring Modifications :
- Chloro and trifluoromethyl groups () enhance metabolic stability but may reduce aqueous solubility.
Biological Activity: The fluorophenyl-substituted analog () demonstrates the highest cytotoxicity (IC₅₀ < 10 µM against Caco-2) and clear apoptosis induction, likely due to dual TopoII inhibition and DNA intercalation. Quinoxaline-containing analogs () may exhibit broader-spectrum activity but require further validation.
Biological Activity
N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C23H24N4OS
- Molecular Weight : 404.53 g/mol
- CAS Number : 671199-31-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the triazole and pyridine moieties. The synthetic route may include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the tert-butylphenyl group through nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridine rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. In vitro studies demonstrated that this compound possesses antibacterial activity comparable to standard antibiotics .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It was observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa. |
| Anti-inflammatory Effects | Reduced cytokine levels and edema in animal models. |
| Anticancer Activity | Induced apoptosis in multiple cancer cell lines; potential mechanism involves cell cycle arrest. |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cell signaling pathways related to inflammation and cancer progression.
- Modulation of Gene Expression : It may affect the expression of genes associated with inflammatory responses and apoptosis.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide?
- Methodological Answer : Synthesis optimization requires attention to coupling agents, reaction time, and purification techniques. For example, analogous compounds (e.g., triazoloquinoxaline derivatives) are synthesized via nucleophilic substitution or thiol-ene coupling, with Boc-protected intermediates and deprotection steps critical for yield improvement . Monitoring reaction progress via TLC or HPLC and employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and confirms sulfur-linked triazolopyridine moieties.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .
Purity is assessed via HPLC with UV detection (λ = 254 nm) and ≥95% threshold .
Q. What in vitro screening assays are recommended for initial biological activity evaluation?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Kinase inhibition : Use ADP-Glo™ assays for ATP-binding kinases (e.g., BTK or CDK2) at 10 µM concentration .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., Caco-2, HepG-2) with IC₅₀ determination .
- Topoisomerase II inhibition : DNA relaxation assays with supercoiled plasmid DNA .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to bromodomains or kinase targets?
- Methodological Answer :
- Target Selection : Prioritize bromodomains (e.g., BRD4) or kinases (e.g., JAK2) based on structural analogs’ activity .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields. Energy scores (e.g., ΔG ≤ -7.7 kcal/mol) from similar triazolopyridine derivatives suggest strong binding .
- Validation : Compare docking poses with co-crystallized ligands (PDB: 4LR9 for BRD4) and validate via MD simulations (100 ns) .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines.
- Off-target Screening : Use proteome-wide affinity pulldown assays (e.g., CETSA) to detect unintended interactions .
- Metabolic Stability : Assess liver microsome stability (e.g., human/rat) to rule out pharmacokinetic variability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
- Methodological Answer :
- Core Modifications : Replace tert-butyl with trifluoromethyl (increases lipophilicity) or introduce electron-withdrawing groups on the phenyl ring .
- Linker Optimization : Substitute the sulfanyl group with sulfone or methylene to enhance metabolic stability .
- Biological Validation : Test derivatives in dose-response assays (IC₅₀) and ADME profiling (e.g., LogP, plasma protein binding) .
Q. What experimental protocols mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of thiol groups) .
- Catalytic Systems : Use Pd/C or CuI for Suzuki-Miyaura coupling of aryl halides, achieving >80% yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediates in real time .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?
- Methodological Answer :
- Re-docking with Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
- Crystallographic Validation : Attempt co-crystallization of the compound with the target protein (e.g., BRD4) to resolve pose discrepancies .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to refine computational models .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
